molecular formula C11H22 B1202967 1-Ethyl-2-propylcyclohexane

1-Ethyl-2-propylcyclohexane

Cat. No. B1202967
M. Wt: 154.29 g/mol
InChI Key: NNNKGLVDUYFBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-2-propylcyclohexane is a cycloalkane that is cyclohexane substituted by an ethyl and a propyl group at positions 1 and 2 respectively. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It derives from a hydride of a cyclohexane.
1-Ethyl-2-propylcyclohexane belongs to the class of organic compounds known as cycloalkanes. These are saturated monocyclic hydrocarbons (with or without side chains). 1-Ethyl-2-propylcyclohexane can be biosynthesized from cyclohexane.

Scientific Research Applications

Enantioselective Synthesis and Applications

1-Ethyl-2-propylcyclohexane has been a subject of interest in the context of enantioselective synthesis. The potent attractant for the Mediterranean fruit fly, Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, was stereoselectively synthesized involving an asymmetric Diels–Alder reaction and iodolactonization, indicating the potential of cyclohexane derivatives in the synthesis of biologically active compounds (Raw & Jang, 2000).

Oxidation Studies and Kinetic Modeling

The oxidation of n-propylcyclohexane, a compound structurally similar to 1-Ethyl-2-propylcyclohexane, has been extensively studied. This research provides insights into the oxidation mechanisms of cyclohexane derivatives, outlining the formation of various intermediates and products, which is crucial for understanding the combustion and degradation behaviors of such compounds (Ristori et al., 2001).

Catalytic Applications

The copper-catalyzed coupling reactions employing ethyl 2-oxocyclohexanecarboxylate, a derivative of cyclohexane, highlight the utility of such compounds in facilitating a variety of products in catalytic reactions. This showcases the potential of cyclohexane derivatives like 1-Ethyl-2-propylcyclohexane in contributing to efficient and versatile catalysis processes (Lv & Bao, 2007).

Ethylene Copolymerization

1-Ethyl-2-propylcyclohexane could potentially influence polymer chemistry, as evidenced by the copolymerization studies of similar compounds. For instance, the copolymerization of 4-methylcyclohexene with ethene, explored by various catalysts, indicates the reactivity and potential applications of cyclohexane derivatives in the field of polymers and material science (Harakawa et al., 2018).

properties

Product Name

1-Ethyl-2-propylcyclohexane

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1-ethyl-2-propylcyclohexane

InChI

InChI=1S/C11H22/c1-3-7-11-9-6-5-8-10(11)4-2/h10-11H,3-9H2,1-2H3

InChI Key

NNNKGLVDUYFBHS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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